![molecular formula C21H24O6 B14721315 2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid CAS No. 7150-16-5](/img/structure/B14721315.png)
2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid is an organic compound with a complex structure that includes phenoxy and acetic acid functional groups. This compound is part of the phenoxyacetic acid family, which is known for its applications in various fields, including agriculture and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid typically involves multiple steps. One common method starts with the nitration of nitrobenzene, followed by reduction to form the corresponding phenylenediamine. This intermediate is then oxidized under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of phenoxyacetic acid derivatives on biological systems.
Industry: It is used in the production of herbicides and other agricultural chemicals
Wirkmechanismus
The mechanism of action of 2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid involves its interaction with specific molecular targets. In biological systems, it may mimic natural auxins, leading to uncontrolled growth in plants. This property makes it useful as a herbicide. The compound’s interaction with cellular pathways can also be studied to understand its effects on different organisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-2-methylphenoxy)acetic acid (MCPA)
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
Uniqueness
2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid is unique due to its specific structure, which includes a carboxymethyl group and a pentoxy linker. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other phenoxyacetic acid derivatives may not be suitable for .
Eigenschaften
CAS-Nummer |
7150-16-5 |
|---|---|
Molekularformel |
C21H24O6 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2-[4-[5-[4-(carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid |
InChI |
InChI=1S/C21H24O6/c22-20(23)14-16-4-8-18(9-5-16)26-12-2-1-3-13-27-19-10-6-17(7-11-19)15-21(24)25/h4-11H,1-3,12-15H2,(H,22,23)(H,24,25) |
InChI-Schlüssel |
MTLHLUGTAHWVIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)O)OCCCCCOC2=CC=C(C=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


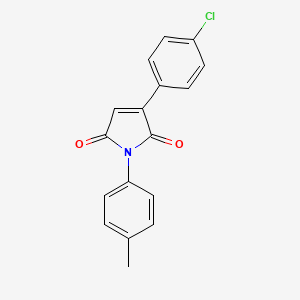
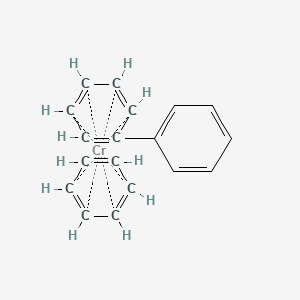
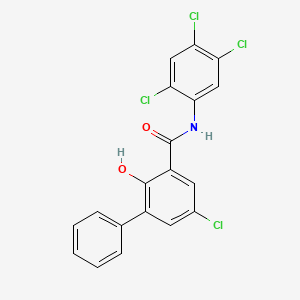
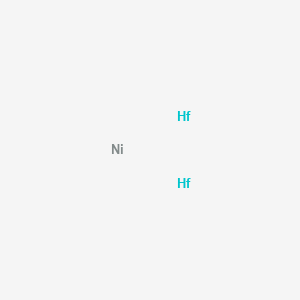
![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)
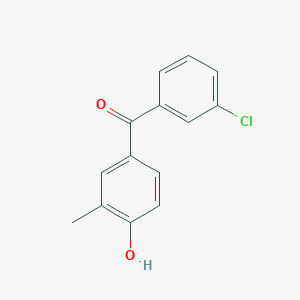
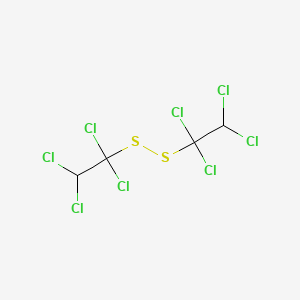
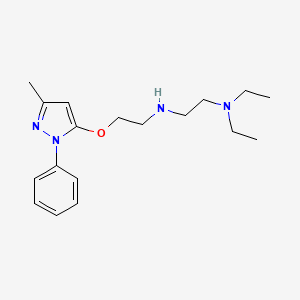
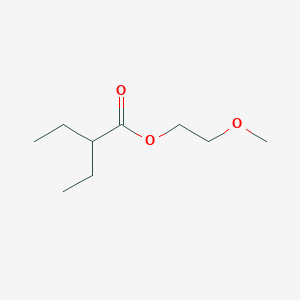
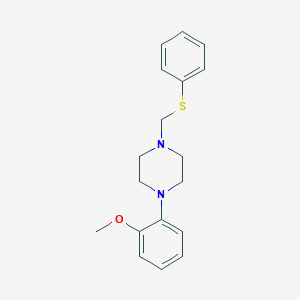
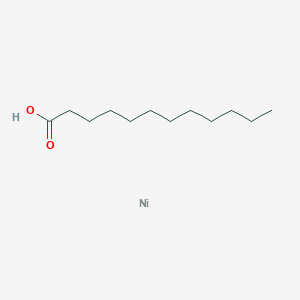
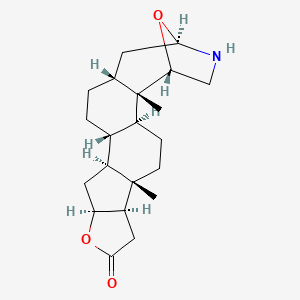
![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)
